molecular formula C18H24N2O3 B2949403 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1396798-10-9

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2949403
CAS No.: 1396798-10-9
M. Wt: 316.401
InChI Key: OJSOIWPIOQQMLP-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the piperidin-4-ylmethylamine: This involves the reduction of 4-piperidone using sodium borohydride followed by reductive amination with formaldehyde.

    Coupling reaction: The furan-3-carbonyl chloride is then reacted with piperidin-4-ylmethylamine in the presence of a base such as triethylamine to form the intermediate.

    Cyclohex-3-enecarboxamide formation: The final step involves the reaction of the intermediate with cyclohex-3-enecarboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The cyclohexene ring can be hydrogenated to form cyclohexane derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of receptor-ligand interactions due to its structural complexity.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohexane-1-carboxamide: Similar structure but with a saturated cyclohexane ring.

    N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a benzene ring instead of a cyclohexene ring.

Uniqueness

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to the presence of the cyclohexene ring, which can undergo additional chemical transformations compared to its saturated or aromatic counterparts. This structural feature provides additional versatility in synthetic applications and potential biological activities.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17(15-4-2-1-3-5-15)19-12-14-6-9-20(10-7-14)18(22)16-8-11-23-13-16/h1-2,8,11,13-15H,3-7,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSOIWPIOQQMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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